4,5-Dihydro-5-(4-phenyl-1-piperazinylmethyl)-2-oxazolamine
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Overview
Description
It has been primarily studied for its potential use in treating depression . The compound belongs to the class of 2-amino-2-oxazolines and has shown promising results in preclinical studies.
Preparation Methods
The synthesis of COR-3224 involves several steps:
Reaction of Phenylpiperazine with Epichlorohydrin: The initial step involves the reaction of phenylpiperazine with epichlorohydrin to form 1-chloro-3-(1-phenyl-4-piperazinyl)-2-propanol.
Dehydrohalogenation: This intermediate is then dehydrohalogenated using sodium hydroxide to produce 1-(1-phenyl-4-piperazinyl)-2,3-epoxypropane.
Condensation with Monosodium Cyanamide: The epoxide is converted into the corresponding 4,5-dihydro-5-[(4-phenyl-1-piperazinyl)methyl]-2-oxazolamine (COR-3224) by condensation with monosodium cyanamide salt in methanol.
Chemical Reactions Analysis
COR-3224 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: COR-3224 can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Mechanism of Action
COR-3224 exerts its effects by acting as an adrenergic receptor agonist. It binds to adrenergic receptors in the brain, leading to the activation of these receptors. This activation results in various physiological responses, including the modulation of neurotransmitter release and the regulation of mood and behavior . The compound is transported into the brain via the purine carrier, indicating a carrier-mediated transport mechanism .
Comparison with Similar Compounds
COR-3224 is unique compared to other similar compounds due to its specific structure and mechanism of action. Some similar compounds include:
Racanisodamine: Another adrenergic receptor agonist used in research.
Doxazosin: An adrenergic receptor antagonist used to treat hypertension.
Pafenolol: A beta-adrenergic receptor antagonist used in cardiovascular research.
COR-3224 stands out due to its specific binding affinity and transport mechanism, making it a valuable compound for research in depression and other neurological disorders.
Properties
CAS No. |
91595-86-7 |
---|---|
Molecular Formula |
C14H20N4O |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H20N4O/c15-14-16-10-13(19-14)11-17-6-8-18(9-7-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,16) |
InChI Key |
XSZLHACSCSAKOF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,5-dihydro-5-(methyl(4-phenyl-1-piperazinyl))-2-oxazolamine 5-(1-phenyl-4-piperazino)methyl-2-amino-oxazoline COR 32-24 COR 3224 COR-3224 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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